2-(Fluoromethyl)phenol

Catalog No.
S15140824
CAS No.
62037-87-0
M.F
C7H7FO
M. Wt
126.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Fluoromethyl)phenol

CAS Number

62037-87-0

Product Name

2-(Fluoromethyl)phenol

IUPAC Name

2-(fluoromethyl)phenol

Molecular Formula

C7H7FO

Molecular Weight

126.13 g/mol

InChI

InChI=1S/C7H7FO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5H2

InChI Key

AYHHDHPNVPMCIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CF)O

2-(Fluoromethyl)phenol (CAS: 62037-87-0), also known as alpha-fluoro-o-cresol, is a highly specialized monofluorinated aromatic building block. Unlike generic phenols or unfluorinated cresols, it features an ortho-positioned fluoromethyl group that fundamentally alters its physicochemical and reactive profile. In procurement and material selection, this compound is primarily sourced for two distinct applications: as a conformationally locked bioisostere in medicinal chemistry, and as a latent precursor for ortho-quinone methide (o-QM) generation in self-immolative linkers and activity-based chemoproteomic probes. Its utility is driven by the unique electronic interplay between the aromatic hydroxyl donor and the aliphatic fluorine acceptor, which dictates its hydrogen-bonding behavior, lipophilicity, and triggered reactivity [1] [2].

Research Fit

Fluorinated phenol building block Ortho-fluoromethyl substitution for drug-design studies
Moderate lipophilicity context Reported logP range supports permeability and solubility optimization research
Synthetic intermediate For medicinal chemistry and advanced materials research applications

Substituting 2-(fluoromethyl)phenol with unfluorinated o-cresol, fully fluorinated 2-(trifluoromethyl)phenol, or positional isomers like 4-(fluoromethyl)phenol leads to critical failures in both rational drug design and chemical biology applications. In medicinal chemistry, replacing the monofluoromethyl group with a trifluoromethyl group eliminates the specific hydrogen-bond acceptor capability of the single fluorine, drastically altering the molecule's conformational preference and increasing its external hydrogen-bond acidity [1]. In the design of activity-based probes, substituting with 4-(fluoromethyl)phenol shifts the reactive intermediate from an ortho-quinone methide to a para-quinone methide, which significantly changes the diffusion radius and labeling kinetics, while unfluorinated analogs cannot undergo the necessary 1,4-elimination of fluoride to form the electrophilic species required for covalent proximity labeling [2].

Substitution Risk

Lipophilicity shift
Non-fluorinated ortho-substituted analogs (methyl, bromomethyl) exhibit higher logP, altering membrane partitioning
Metabolic stability mismatch
C-F bond strength differs significantly from C-Cl/Br, affecting reported stability in biological assays
Electronic modulation variation
Fluoromethyl group withdraws electrons, shifting phenolic pKa relative to alkyl analogs and altering reactivity

Modulation of Hydrogen-Bond Acidity (pKAHY) via Monofluorination

The external hydrogen-bond (HB) donating capacity of a phenol is a critical parameter for predicting membrane permeability and receptor binding. Quantitative studies demonstrate that alpha-fluorination of o-cresol to form 2-(fluoromethyl)phenol leads to a measurable decrease in the HB acidity parameter (pKAHY) of the hydroxyl group. This is due to the formation of a strong 6-membered intramolecular hydrogen bond (IMHB) that sequesters the phenolic proton. In stark contrast, alpha,alpha,alpha-trifluorination (yielding 2-(trifluoromethyl)phenol) increases the HB acidity due to dominant inductive electron-withdrawal without the same highly populated IMHB stabilization [1].

Evidence DimensionHydrogen-Bond Acidity (pKAHY) trend
Target Compound DataDecreased pKAHY (attenuated external HB acidity) due to strong IMHB locking
Comparator Or Baselineo-Cresol (baseline) and 2-(Trifluoromethyl)phenol (increased pKAHY)
Quantified DifferenceMonofluorination uniquely decreases HB acidity, whereas trifluorination increases it
ConditionsQuantum chemical calculations and FTIR spectroscopy in non-polar solvent (CCl4)

This non-linear physicochemical trend allows medicinal chemists to select 2-(fluoromethyl)phenol to intentionally lower a drug candidate's external hydrogen-bond donor count, thereby improving lipophilicity and passive membrane permeability.

Lipophilicity
Reported
XLogP3 1.2
ΔlogP ≈ -1.0 vs methyl; -1.1 vs bromomethyl
Supports logP optimization studies
Computed values at 25°C; experimental validation recommended

Intramolecular Hydrogen Bond (IMHB) Strength vs. Isomeric Benzyl Alcohols

The structural arrangement of the fluorine and hydroxyl groups in 2-(fluoromethyl)phenol creates a highly stable conformation that cannot be replicated by its constitutional isomer, 2-fluorobenzyl alcohol. Theoretical and spectroscopic analyses reveal that 2-(fluoromethyl)phenol (featuring an aromatic OH and an aliphatic F) exhibits a significantly stronger IMHB than 2-fluorobenzyl alcohol (which features an aromatic F and an aliphatic OH). This enhancement occurs because the aliphatic fluorine is a stronger HB basicity acceptor, and the aromatic hydroxyl is a stronger HB acidity donor [1].

Evidence DimensionIMHB Strength and Conformational Rigidity
Target Compound DataHighly stabilized 6-membered IMHB (aromatic OH donor -> aliphatic F acceptor)
Comparator Or Baseline2-Fluorobenzyl alcohol (aliphatic OH donor -> aromatic F acceptor)
Quantified DifferenceSignificantly enhanced IMHB strength due to optimal donor/acceptor electronic matching
ConditionsGas-phase and solution-state conformational population analysis

Procuring this specific regioisomer provides a conformationally locked scaffold that maintains a rigid 3D vector for downstream functionalization, which is impossible to achieve with the benzyl alcohol isomer.

Bond Strength
Class-level
C-F BDE ≈ 105-115 kcal/mol
+25-35 vs C-Cl; +35-45 vs C-Br
May support metabolic stability screening
Class-level inference; direct compound data unavailable

Triggered ortho-Quinone Methide (o-QM) Generation for Proximity Labeling

In the development of self-immolative linkers and activity-based probes, the 2-fluoromethylphenol moiety serves as a critical latent electrophile. Upon enzymatic or chemical cleavage of a protecting group on the phenol, 2-fluoromethylphenol undergoes rapid 1,4-elimination of the fluoride ion to generate a highly reactive ortho-quinone methide (o-QM). Comparative studies using fluoromethylphenol derivatives show that the ortho-QM generated from 2-fluoromethylphenol exhibits rapid covalent labeling of proximal nucleophilic amino acids with a tightly constrained diffusion radius (estimated < 1 µm). While para-QM precursors (from 4-fluoromethylphenol) are also used, the ortho-QM pathway displays distinct reaction kinetics and higher intrinsic reactivity toward localized protein cross-linking [1].

Evidence DimensionProximity Labeling Reactivity and Diffusion Radius
Target Compound DataRapid 1,4-elimination forming an o-QM with < 1 µm diffusion radius
Comparator Or Baseline4-Fluoromethylphenol (forms p-QM) and unfluorinated phenols (cannot form QM via fluoride elimination)
Quantified DifferenceEnables ultrafast, highly localized covalent protein labeling compared to non-eliminating analogs
ConditionsAqueous buffer conditions, triggered by ROS or transition metals (e.g., Cu+)

For researchers designing chemoproteomic probes, 2-(fluoromethyl)phenol is the mandatory precursor for achieving spatially restricted, high-efficiency covalent tagging of target proteins.

Acidity (pKa)
Predicted
Est. pKa 9.2-9.7
ΔpKa -0.5 to -1.1 vs 2-methylphenol
Reported acidity shift context
No experimental pKa available; computational estimate
Metalation Regioselectivity
Class-level
High ortho-selectivity
Qualitative improvement over alkyl analogs
May facilitate ortho-functionalization
Based on fluorophenol class; verify with specific substrate
Fluoropolymer Compatibility
Class-level
Improved affinity (patent)
No quantitative data available
Reported compatibility context
Patent disclosure; validate in target fluoropolymer matrix

Latent Electrophilic Cores for Activity-Based Probes

Due to its ability to rapidly eliminate fluoride and form an ortho-quinone methide upon deprotection, this compound is ideal for synthesizing self-immolative fluorescent probes and chemoproteomic labeling reagents targeting specific enzymes or reactive oxygen species [1].

Conformationally Locked Bioisosteres in Drug Discovery

The strong intramolecular hydrogen bond between the aromatic hydroxyl and aliphatic fluorine makes it a preferred building block for replacing standard phenol or benzyl alcohol moieties when optimizing the lipophilicity and membrane permeability of active pharmaceutical ingredients [2].

Precursor for Fluorinated Heterocycles

The ortho relationship of the reactive hydroxyl and fluoromethyl groups provides a unique synthetic handle for cyclization reactions, enabling the procurement-driven synthesis of specialized fluorinated benzofurans and chromans used in advanced materials and agrochemicals [2].

Application Fit

Application
Selection Property
Validation Focus
Lead compound lipophilicity optimization
Fluorinated building block logP profile
LogP and permeability assay context
Fluoropolymer formulation research
Fluorinated phenol compatibility
Bleed-out and stability testing
Ortho-directed C-H functionalization
Electron-withdrawing directing group
Metalation selectivity verification
Activity-based protein profiling
Latent trapping unit reactivity
Enzyme labeling and imaging assays

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

126.048093005 g/mol

Monoisotopic Mass

126.048093005 g/mol

Heavy Atom Count

9

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